REACTION_CXSMILES
|
[CH3:1][CH:2]1[S:7][CH2:6][CH2:5][NH:4][C:3]1=[O:8].[OH:9]O>C(O)=O.C(OC(=O)C)(=O)C>[CH3:1][CH:2]1[S:7](=[O:9])[CH2:6][CH2:5][NH:4][C:3]1=[O:8]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
CC1C(NCCS1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After an 18 hour reaction period
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting product is dissolved in chloroform
|
Name
|
|
Type
|
|
Smiles
|
CC1C(NCCS1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |